N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylbenzylamine in the presence of sulfur and a base, such as potassium carbonate. The reaction mixture is heated to promote cyclization, forming the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the methyl group on the phenyl ring.
N-(2-bromophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Contains a bromine atom instead of chlorine.
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Contains a methoxy group instead of a methyl group.
Uniqueness
N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific combination of substituents on the thiazole ring. The presence of both chlorophenyl and methylphenyl groups can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H13ClN2S |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13ClN2S/c1-11-6-8-12(9-7-11)15-10-20-16(19-15)18-14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,19) |
InChI Key |
KHVAVPVGJXBRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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